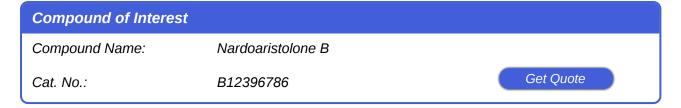


# Spectroscopic Profile of Nardoaristolone B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Nardoaristolone B**, a nor-aristolane sesquiterpenoid isolated from Nardostachys chinensis Batal. The unique 3/5/6 tricyclic ring system of **Nardoaristolone B** has garnered interest in the scientific community, and this document serves as a centralized resource for its NMR, IR, and MS spectral data, complete with detailed experimental protocols.

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data obtained for Nardoaristolone B.

# **Nuclear Magnetic Resonance (NMR) Data**

The <sup>1</sup>H and <sup>13</sup>C NMR data were recorded in deuterochloroform (CDCl<sub>3</sub>).

Table 1: <sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>) and <sup>13</sup>C NMR (150 MHz, CDCl<sub>3</sub>) Data for **Nardoaristolone B** 



Position	δC (ppm), Type	δΗ (ppm), mult. (J in Hz)
1	38.8, CH	2.54, m
2	212.4, C	
3	42.1, CH <sub>2</sub>	2.38, m; 2.21, m
4	34.9, CH	2.62, dd (11.4, 6.0)
5	52.3, C	
6	126.1, CH	5.92, d (9.6)
7	162.2, CH	7.31, d (9.6)
8	44.9, C	
9	210.1, C	
10	45.3, C	
11	25.5, CH₃	1.23, s
12	22.8, CH₃	1.18, s
13	21.9, CH₃	1.10, d (7.2)
14	15.8, CH₃	1.05, s

# **Infrared (IR) Spectroscopy Data**

The IR spectrum was recorded on a JASCO J-810 spectrophotometer.

Table 2: Infrared (IR) Absorption Data for Nardoaristolone B



Wavenumber (vmax) in cm <sup>-1</sup>	Functional Group Assignment	
2965, 2927, 2871	C-H stretching	
1701	C=O stretching ( $\alpha$ , $\beta$ -unsaturated ketone)	
1670	C=O stretching (cyclopentanone)	
1618	C=C stretching	
1384, 1457	C-H bending	

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for Nardoaristolone B

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] <sup>+</sup>	219.1385	219.1382	C14H19O2

# **Experimental Protocols**

The following sections detail the methodologies used to obtain the spectroscopic data.

## **NMR Spectroscopy**

- Instrument: Bruker AV-600 spectrometer.
- Solvent: Deuterochloroform (CDCl<sub>3</sub>).
- Frequency: 600 MHz for <sup>1</sup>H NMR and 150 MHz for <sup>13</sup>C NMR.
- Internal Standard: Tetramethylsilane (TMS).
- Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).



## **Infrared Spectroscopy**

- Instrument: JASCO J-810 spectrophotometer.
- Sample Preparation: The sample was prepared as a KBr pellet.
- Data Reporting: Absorption maxima (vmax) are reported in reciprocal centimeters (cm<sup>-1</sup>).

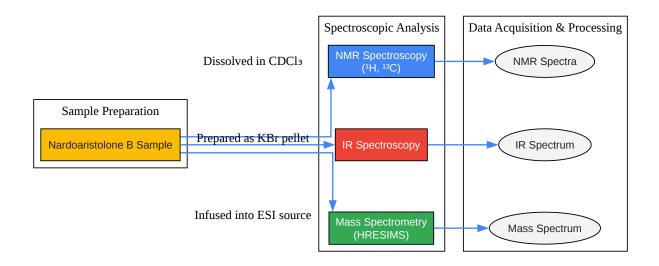
#### **Mass Spectrometry**

- Instrument: API QSTAR Pulsar i mass spectrometer.
- Ionization Method: Electrospray ionization (ESI).
- · Resolution: High resolution.
- Data Reporting: The mass-to-charge ratio (m/z) is reported.

## **Visualizations**

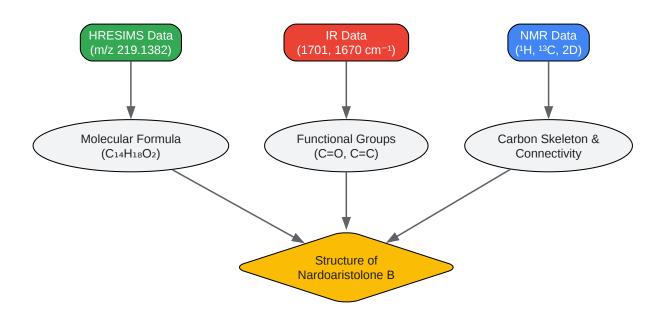
The following diagrams illustrate the workflow for the spectroscopic analysis of **Nardoaristolone B**.





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#### Spectroscopic analysis workflow for Nardoaristolone B.





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Logical flow for the structure elucidation of Nardoaristolone B.

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